methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate
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Description
“Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate” is an organic compound with the molecular formula C21H22N4O4 . It has a molecular weight of 394.43 Da . The compound is also known by its IUPAC name, methyl 4-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate” is 1S/C21H22N4O4/c1-29-21(28)15-10-12-16(13-11-15)22-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26) .Physical and Chemical Properties Analysis
“Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate” is a white crystalline powder . It has a relative molecular mass of 394.43 .Scientific Research Applications
Molecular Engineering and Crystal Design
- Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene and its analogs demonstrate the importance of maintaining a consistent molecular shape for engineering crystals with predetermined properties, highlighting the role of hydrogen bonding and molecular geometry in crystal formation (Maly et al., 2007).
Chemistry and Synthesis
- The study of stereochemistry in Grignard reactions on δ-keto esters shows how solvent and reactant variations affect product stereochemistry, providing insights into the manipulation of chemical reactions for desired outcomes (Colantoni et al., 1978).
- Synthesis and evaluation of enaminones as anticonvulsant agents offer insights into the structure-activity relationship of compounds, demonstrating the application of chemistry in developing therapeutic agents (Scott et al., 1993).
Medicinal Chemistry and Drug Development
- The development of prodrugs for the treatment of age-related macular degeneration (AMD) demonstrates the application of benzotriazine derivatives in medicinal chemistry, showing the importance of targeted drug delivery and efficacy in treating diseases (Palanki et al., 2008).
Environmental Chemistry
- The occurrence and removal of benzotriazoles and their derivatives from wastewater highlight the environmental impact of these compounds and the challenges in treating water contaminated with such polar and poorly degradable pollutants (Reemtsma et al., 2010).
Properties
IUPAC Name |
methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-29-21(28)15-10-12-16(13-11-15)22-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQZPZHOEXBAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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